N-(n-Propyl)acetamide
Overview
Description
N-(n-Propyl)acetamide: is an organic compound with the molecular formula C₅H₁₁NO . It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is also known by other names such as Acetamide, N-propyl- and N-(n-Propyl)ethanamide .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrolysis of Di-n-propyl Acetonitrile: One common method involves the hydrolysis of di-n-propyl acetonitrile using an 80% sulfuric acid aqueous solution at temperatures between 80°C and 130°C.
Treatment of Diethyl Malonate: Another method involves treating diethyl malonate under pressure in a methanolic medium with sodium methylate and allyl chloride.
Industrial Production Methods: Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(n-Propyl)acetamide can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Various oxidizing agents can be used, depending on the desired product.
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Nucleophiles: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products:
Oxidation Products: Specific oxidation products depend on the reaction conditions.
Reduction Products: The primary reduction product is the corresponding amine.
Substitution Products: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(n-Propyl)acetamide is used as a reagent in organic synthesis, particularly in the preparation of other amides and related compounds .
Biology and Medicine: It has been studied for its potential anticonvulsant properties and is used in the synthesis of antiepileptic drugs .
Industry: this compound is employed as an intermediate in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism by which N-(n-Propyl)acetamide exerts its effects, particularly its anticonvulsant activity, involves its interaction with specific molecular targets and pathways in the central nervous system. It is believed to modulate neurotransmitter release and receptor activity, thereby stabilizing neuronal activity .
Comparison with Similar Compounds
Acetamide (Ethanamide): A simpler amide with the formula CH₃CONH₂.
Propionamide (Propanamide): Another amide with a similar structure but a different alkyl group.
Butyramide (Butanamide): An amide with a longer alkyl chain.
Uniqueness: N-(n-Propyl)acetamide is unique due to its specific alkyl group, which imparts distinct physical and chemical properties. Its anticonvulsant activity also sets it apart from other simple amides .
Properties
IUPAC Name |
N-propylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-3-4-6-5(2)7/h3-4H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPHPGLJYCDONF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201459 | |
Record name | N-Propylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5331-48-6 | |
Record name | N-Propylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5331-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Propylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005331486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-PROPYLACETAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2292 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Propylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-propylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.847 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-PROPYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R1223GH74 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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